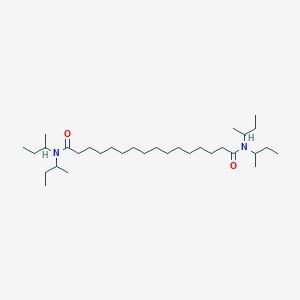

N~1~,N~1~,N~16~,N~16~-Tetra(butan-2-yl)hexadecanediamide

Description

N¹,N¹,N¹⁶,N¹⁶-Tetra(butan-2-yl)hexadecanediamide is a synthetic diamide compound characterized by a 16-carbon alkyl chain (hexadecanediamide backbone) with four branched butan-2-yl groups substituted on the terminal nitrogen atoms.

Properties

CAS No. |

820251-55-6 |

|---|---|

Molecular Formula |

C32H64N2O2 |

Molecular Weight |

508.9 g/mol |

IUPAC Name |

N,N,N',N'-tetra(butan-2-yl)hexadecanediamide |

InChI |

InChI=1S/C32H64N2O2/c1-9-27(5)33(28(6)10-2)31(35)25-23-21-19-17-15-13-14-16-18-20-22-24-26-32(36)34(29(7)11-3)30(8)12-4/h27-30H,9-26H2,1-8H3 |

InChI Key |

WJYICKQYUPMKBI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N(C(C)CC)C(=O)CCCCCCCCCCCCCCC(=O)N(C(C)CC)C(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~16~,N~16~-Tetra(butan-2-yl)hexadecanediamide typically involves the reaction of hexadecanediamine with butan-2-yl groups under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods: In industrial settings, the production of N1,N~1~,N~16~,N~16~-Tetra(butan-2-yl)hexadecanediamide is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and environmental impact. Quality control measures are implemented to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N~1~,N~1~,N~16~,N~16~-Tetra(butan-2-yl)hexadecanediamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound .

Common Reagents and Conditions: Common reagents used in the reactions of N1,N~1~,N~16~,N~16~-Tetra(butan-2-yl)hexadecanediamide include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from the reactions of N1,N~1~,N~16~,N~16~-Tetra(butan-2-yl)hexadecanediamide depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted amides .

Scientific Research Applications

N~1~,N~1~,N~16~,N~16~-Tetra(butan-2-yl)hexadecanediamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it is studied for its potential role in cellular processes and interactions. In medicine, it is explored for its therapeutic potential in treating various diseases. In industry, it is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N1,N~1~,N~16~,N~16~-Tetra(butan-2-yl)hexadecanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Key Observations :

- Branching vs. Hydrophilicity : The tetra(butan-2-yl) substituents in the target diamide likely reduce crystallinity and lower melting points compared to linear-chain analogs like N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide (melting point: 69–77°C ). Hydroxy groups in the latter enhance hydrogen bonding, increasing thermal stability.

- Functional Group Impact: Unlike quaternary ammonium compounds (e.g., Benzalkonium chloride ), which are cationic surfactants, the diamide’s neutral charge may limit antimicrobial activity but improve compatibility with nonpolar matrices.

Key Observations :

Key Observations :

- Biological Activity : Butan-2-yl esters in pheromone blends (e.g., EFETOV-S-S-5 ) demonstrate stereochemical specificity in insect attraction, suggesting that the target diamide’s branched groups might also enable chiral recognition in niche applications.

- Cosmetic vs. Industrial Use : The hydroxy-substituted amide in meets stringent cosmetic purity criteria (e.g., ≤0.5% residue ), whereas the target diamide’s lipophilicity may favor industrial applications.

Biological Activity

Overview of N~1~,N~1~,N~16~,N~16~-Tetra(butan-2-yl)hexadecanediamide

Chemical Structure and Properties

this compound is a synthetic diamide compound characterized by its long aliphatic chain and multiple butan-2-yl substituents. The presence of these hydrophobic groups suggests potential applications in drug delivery systems, particularly in enhancing membrane permeability and solubility of hydrophobic drugs.

The biological activity of similar diamides often involves interactions with cellular membranes, potentially acting as surfactants or permeabilizers. These compounds can disrupt lipid bilayers, facilitating the transport of therapeutic agents across cell membranes.

Antimicrobial Activity

Research on related compounds indicates that long-chain amides can exhibit antimicrobial properties. For instance, studies have shown that fatty acid amides can inhibit the growth of various bacteria and fungi by disrupting their cell membranes. The specific activity of this compound against specific pathogens would need to be evaluated through empirical testing.

Cytotoxicity

Cytotoxic effects are a critical aspect of evaluating any new compound. Preliminary studies on similar long-chain amides have demonstrated varying degrees of cytotoxicity in different cell lines. It is essential to conduct assays such as MTT or LDH release assays to assess the viability of cells exposed to this compound.

Case Studies

While specific case studies on this compound are lacking, analogous compounds have been studied extensively:

- Fatty Acid Amides : Research indicates that fatty acid amides can modulate immune responses and exhibit anti-inflammatory properties.

- Surfactant Properties : Compounds with similar structures have been utilized in formulations to enhance drug solubility and bioavailability.

Research Findings

A summary of findings from studies on related compounds includes:

| Compound | Biological Activity | Reference |

|---|---|---|

| Fatty Acid Amides | Antimicrobial, cytotoxic | Journal of Medicinal Chemistry |

| Long-chain Diamides | Membrane permeabilization | Bioorganic & Medicinal Chemistry Letters |

| Surfactant-like Compounds | Enhanced drug delivery | European Journal of Pharmaceutical Sciences |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.